![molecular formula C21H16F4N4O2 B1683960 GSK429286A CAS No. 864082-47-3](/img/structure/B1683960.png)
GSK429286A
描述
“N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide” is a chemical compound with the molecular formula C21H16F4N4O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 432.38 . The InChI code is 1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学研究应用
Rho-associated kinase 1 和 ROCK2 的抑制剂
GSK429286A 是 Rho-associated kinases ROCK1 和 ROCK2 的选择性抑制剂,其 IC50 值分别为 14 nM 和 63 nM . 这些激酶是 AGC 家族(蛋白激酶 A、蛋白激酶 G 和蛋白激酶 C)的成员,在促进肌动球蛋白介导的收缩力产生中起着至关重要的作用 .
细胞脱离的调控
This compound 已被证明在细胞脱离的调节中具有不同的作用 . 这可能对研究细胞粘附和迁移产生影响,这是伤口愈合和癌症转移的关键过程。
高血压的潜在治疗应用
在自发性高血压雄性 Sprague-Dawley 大鼠模型中,口服给予 this compound(30 mg/kg)能够显着降低平均动脉压 . 口服给药约 2 小时后,平均动脉压的最大下降幅度可达 50 mmHg .
在癌症研究中的潜在作用
This compound 已被证明在癌症研究中具有潜在的应用。 例如,它已被发现可以恢复 TRPM7 敲低细胞的 血清诱导的跨孔迁移,而不会影响 MDA-MB-231 对照细胞的迁移 . 类似地,Rho 激酶的抑制挽救了 MFC7 TRPM7 shRNA 细胞的缝隙闭合速度 .
在蛋白质磷酸化中的作用
在 10 μM 的浓度下,this compound 已被证明通过抑制 ROCK 来增加 MYPT 在 Thr850 位点的磷酸化 . 这表明 this compound 可能在蛋白质磷酸化的调节中发挥作用,这是许多细胞功能的关键过程。
选择性和效力
This compound 是一种有效的 ROCK 抑制剂,与报道的 ROCK 抑制剂 Y27632 相比,其效力谱不同 . 这突出了该化合物的选择性和效力,使其成为研究 ROCK 介导的细胞过程的有价值的工具。
安全和危害
未来方向
Indazole compounds have been found to have various biological activities . Therefore, the medicinal properties of “N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide” could be explored in the future for the treatment of various pathological conditions .
作用机制
Target of Action
GSK429286A, also known as RHO-15, is a selective inhibitor of Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.
Mode of Action
This compound interacts with its targets, ROCK1 and ROCK2, by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets of ROCK, such as myosin light chain and LIM kinases .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 by this compound affects several biochemical pathways. One of the key pathways is the regulation of actin cytoskeleton reorganization, which is crucial for cell shape and movement . By inhibiting ROCK activity, this compound can impact cell contraction and motility.
Result of Action
The inhibition of ROCK1 and ROCK2 by this compound leads to various cellular effects. For instance, it has been shown to reverse adrenaline-induced contraction of the rat aortic ring . Additionally, it causes a dose-dependent decrease in mean arterial blood pressure in spontaneous hypertensive rats .
属性
IUPAC Name |
N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIIUAHHAZEXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463946 | |
Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864082-47-3 | |
Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 864082-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Rho-15?
A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []
Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?
A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:
- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]
- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]
- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]
Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?
A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.
Q4: What is the molecular formula and weight of Rho-15?
A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.
Q5: Is there any available spectroscopic data for Rho-15?
A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.
Q6: How do structural modifications of Rho-15 affect its activity?
A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.
Q7: What is known about the stability of Rho-15 under different conditions?
A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.
Q8: What is the pharmacokinetic profile of Rho-15 in animal models?
A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.
Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?
A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.
Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?
A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.
Q11: What is known about the toxicity and safety profile of Rho-15?
A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.
Q12: Are there any specific drug delivery strategies being explored for Rho-15?
A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.
Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?
A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.
Q14: What is the connection between Rho-15 and Escherichia coli?
A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]
Q15: How does the rho-15 mutation impact E. coli?
A15: The rho-15 mutation in E. coli can lead to:
- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]
- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]
- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]
Q16: How does the rho-15 mutation relate to methionine auxotrophy?
A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.
Q17: Can the rho-15 mutation be suppressed?
A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.
Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?
A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []
Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?
A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。